Discovery and history of the p53 (103-111) peptide epitope.
Discovery and history of the p53 (103-111) peptide epitope.
Discovery, Optimization, and Clinical Application in Cancer Immunotherapy[1][2][3]
Executive Summary
The p53 (103-111) epitope represents a critical milestone in the field of "Reverse Immunology" and cancer vaccine development.[1][2][3] Derived from the tumor suppressor protein p53 (TP53), this peptide sequence highlights the central challenge of cancer immunotherapy: breaking immune tolerance to "self" antigens.[1][2] While the wild-type sequence (YQGSYGFRL ) exhibits weak immunogenicity due to low HLA-A*0201 binding affinity, the discovery and engineering of the anchor-modified variant (YLGSYGFRL ) established a paradigm for enhancing T-cell recognition of tumor-associated antigens (TAAs).[1][2][3] This guide details the discovery history, structural mechanics, and validated experimental protocols for utilizing this epitope in drug development.[1][2]
The Biological Imperative: p53 as a Tumor Antigen
The p53 protein, often called the "guardian of the genome," is a transcription factor that regulates cell cycle arrest and apoptosis.[1][2] It is the most frequently mutated gene in human cancers (~50%).[1]
-
Mechanism of Accumulation: In normal cells, p53 has a short half-life, rapidly degraded by the MDM2 ubiquitin ligase.[1][2][3] In cancer cells, missense mutations often stabilize the protein, leading to massive nuclear and cytosolic accumulation.[1][2] Alternatively, viral transformation (e.g., HPV) or other stressors can cause overexpression of wild-type (wt) p53.[1][2][3]
-
The "Self" Problem: Because p53 is a ubiquitous cellular protein, high-avidity T-cells recognizing p53 epitopes are typically eliminated during thymic selection (central tolerance).[1][2][3] The remaining T-cell repertoire recognizes p53 with low affinity, necessitating strategies to enhance immunogenicity.[1][2][3]
Epitope Identity and Structural Mechanics[1][2]
The p53 (103-111) epitope is restricted to HLA-A*0201 , the most common human leukocyte antigen class I allele in Caucasian populations.[1][2][3]
2.1 Sequence Comparison
The therapeutic potential of this epitope relies on a single amino acid substitution at Position 2 (P2), the primary anchor residue for HLA-A2.[1][2][3]
| Variant | Sequence | Description | Binding Affinity (HLA-A*0201) |
| Wild-Type (WT) | YQGSYGFRL | Native sequence found in human p53.[1][2][3][4][5] | Low/Intermediate. Glutamine (Q) at P2 is a sub-optimal anchor, leading to unstable MHC complexes.[1][2] |
| Modified (Mod) | YLGSYGFRL | Heteroclitic peptide.[1][3][4][6][7][8] | High. Leucine (L) at P2 is the canonical preferred anchor, significantly stabilizing the peptide-MHC complex.[1][2][3] |
2.2 Structural Logic
-
Anchor Residues: HLA-A*0201 prefers Leucine (L) or Methionine (M) at P2 and Valine (V) or Leucine (L) at the C-terminus (P9).[1][2][3]
-
The Q104L Modification: Replacing Glutamine (Q) with Leucine (L) at residue 104 (P2 of the epitope) increases the half-life of the peptide-MHC complex on the cell surface.[1][2][3] This allows for prolonged T-cell receptor (TCR) engagement, which is critical for breaking tolerance and expanding low-avidity CTL precursors.[1][2][3]
Discovery History: The "Reverse Immunology" Arc
The identification of p53 (103-111) was not achieved through classical peptide elution but through Reverse Immunology —a prediction-based approach pioneered in the 1990s.[1][2][3]
Key Milestones
-
1993 (Houbiers et al.): Early screening of p53 sequences for HLA-A2.1 binding motifs.[1][3]
-
1995 (Theobald et al., PNAS): The seminal work using HLA-A2.1 transgenic mice.[1][3] Theobald's group demonstrated that while tolerance deleted high-avidity T-cells against wt-p53, the repertoire retained T-cells capable of recognizing p53 if the antigen was presented efficiently.[1][2][3]
-
1997-1998 (Theobald et al., J Exp Med): Definitive characterization of the 103-111 epitope.[1][2][3] They proved that T-cells raised against the modified (YLGSYGFRL) peptide could cross-react with the wild-type (YQGSYGFRL) peptide presented on tumor cells.[1][2][3] This "heteroclitic" immunization strategy became a foundational concept in cancer vaccines.[1][3]
Figure 1: The "Reverse Immunology" workflow used by Theobald et al. to identify and validate p53 (103-111).
Experimental Protocols
To work with p53 (103-111), researchers must validate peptide binding and immunogenicity.[1][2][3] The T2 Stabilization Assay is the industry standard for confirming HLA-A2 restriction and binding affinity.[1][2][3]
4.1 Protocol: T2 MHC Stabilization Assay
Principle: T2 cells are TAP-deficient and express unstable, empty HLA-A2 molecules on their surface.[1][2][3] Exogenous peptides that bind HLA-A2 stabilize the complex, increasing surface expression detectable by flow cytometry.[1][2][3]
Materials:
-
Peptides:
-
Antibody: Anti-HLA-A2 (Clone BB7.[1][2][3]2) conjugated to FITC or PE.[3][9]
-
Reagent: Beta-2-microglobulin (β2m) (Optional, but enhances stability).[1][2][3]
Workflow:
-
Preparation: Suspend T2 cells in serum-free IMDM at
cells/mL. -
Pulsing: Aliquot
of cells per well in a 96-well U-bottom plate. -
Treatment: Add peptides at graded concentrations (e.g.,
). Include a DMSO-only vehicle control.[1][2][3] -
Incubation: Incubate for 18 hours at
, . -
Staining: Wash cells
with FACS buffer (PBS + 1% BSA). Stain with anti-HLA-A2 (BB7.[1][2][3]2) for 30 mins at .[1][3] -
Analysis: Acquire on a flow cytometer. Calculate the Fluorescence Index (FI) :
Interpretation: The Modified peptide (YLGSYGFRL) should show significantly higher FI than the WT (YQGSYGFRL).[1][2]
4.2 Protocol: In Vitro Stimulation (IVS) of CTLs
Objective: To generate CTL lines capable of lysing p53+ tumor cells.[1][2]
-
PBMC Isolation: Isolate PBMCs from an HLA-A2+ donor via Ficoll density gradient.[1][3]
-
Pulsing: Pulse autologous dendritic cells (DCs) or T2 cells with Modified peptide (YLGSYGFRL) at
for 2 hours. -
Co-culture: Mix PBMCs with pulsed APCs (Ratio 10:1) in RPMI + 10% Human Serum + IL-7 (
).[1][2][3] -
Expansion: On Day 3, add IL-2 (
). Restimulate weekly with peptide-pulsed APCs. -
Readout: On Day 21, test cytotoxic activity via Chromium-51 release or IFN-
ELISPOT against target cells (e.g., Saos-2 transfected with p53).
Mechanism of Action & Clinical Translation[1][2]
The p53 (103-111) epitope operates on the principle of Avidity Maturation .[1][2][3] By immunizing with the high-affinity anchor-modified peptide, the immune system recruits T-cells that might otherwise ignore the low-affinity WT epitope presented by tumors.[1][2][3]
Figure 2: Mechanism of action for the anchor-modified p53 vaccine.[1][2][3][7] The modified peptide induces strong CTL expansion, which then cross-reacts with the wild-type peptide on tumor cells.[1][2][3]
Clinical Status
The p53 (103-111) peptide has been utilized in multiple Phase I/II clinical trials, often in "cocktail" vaccines alongside other p53 epitopes (e.g., 264-272) and helper peptides (PADRE).[1][2][3]
-
Key Trial: Svane et al. (2004/2007) used p53 (103-111) in dendritic cell vaccines for breast cancer.[1][2][3]
-
Outcome: While immunological responses (increased IFN-
producing T-cells) are frequently observed, objective clinical regression remains variable, highlighting the need for combination therapies (e.g., with Checkpoint Inhibitors).[1][2][3]
References
-
Theobald, M., et al. (1995).[1][3][10] Targeting p53 as a general tumor antigen.[1][3][4][7][10] Proceedings of the National Academy of Sciences, 92(26), 11993-11997.[1][2][3][10] Link[1][2][3][10]
-
Theobald, M., et al. (1997).[1][3][5] Tolerance to p53 by A2.1-restricted cytotoxic T lymphocytes.[2][3][5] Journal of Experimental Medicine, 185(5), 833-841.[1][2][3][5][7] Link
-
Houbiers, J. G., et al. (1993).[1][3] In vitro induction of human cytotoxic T lymphocyte responses against peptides of mutant and wild-type p53.[1][2][3][7] European Journal of Immunology, 23(9), 2072-2077.[1][2][3] Link
-
Svane, I. M., et al. (2004).[1][3] Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer.[1][2][3] Cancer Immunology, Immunotherapy, 53(7), 633-641.[1][2][3] Link
-
Petersen, T. R., et al. (2006).[1][3] Dendritic cells loaded with wild-type p53 peptides induce T cell immunity and disease stabilization in patients with advanced breast cancer.[1][2][3] Journal of Clinical Oncology, 24(18_suppl), 2577.[1][2][4] Link[1][2][3]
Sources
- 1. PPT - Challenges of the immune system PowerPoint Presentation, free download - ID:2164137 [slideserve.com]
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- 4. ascopubs.org [ascopubs.org]
- 5. Vaccination with p53 peptide-pulsed dendritic cells is associated with disease stabilization in patients with p53 expressing advanced breast cancer; monitoring of serum YKL-40 and IL-6 as response biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Vaccination with p53-peptide–pulsed dendritic cells, of patients with advanced breast cancer: report from a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. PPT - MHC binding and MHC polymorphism PowerPoint Presentation, free download - ID:4273052 [slideserve.com]
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